molecular formula C18H16F6N2O5S B2416772 N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477863-95-9

N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2416772
CAS No.: 477863-95-9
M. Wt: 486.39
InChI Key: DHSUMQNREQUFNV-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its complex structure, which includes a sulfonyl group, trifluoroethoxy groups, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This intermediate is synthesized through the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.

    Formation of the hydrazide: The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Sulfonylation: The final step involves the reaction of the hydrazide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and trifluoroethoxy groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylphenyl)sulfonyl-2,5-dimethoxybenzohydrazide
  • N’-(4-methylphenyl)sulfonyl-2,5-dichlorobenzohydrazide
  • N’-(4-methylphenyl)sulfonyl-2,5-difluorobenzohydrazide

Uniqueness

N’-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N2O5S/c1-11-2-5-13(6-3-11)32(28,29)26-25-16(27)14-8-12(30-9-17(19,20)21)4-7-15(14)31-10-18(22,23)24/h2-8,26H,9-10H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUMQNREQUFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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